molecular formula C9H6BrNO2 B2570493 5-Bromo-6-methylindoline-2,3-dione CAS No. 106976-23-2

5-Bromo-6-methylindoline-2,3-dione

Cat. No. B2570493
CAS RN: 106976-23-2
M. Wt: 240.056
InChI Key: OMOFYMXAJLMJLV-UHFFFAOYSA-N
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Description

5-Bromo-6-methylindoline-2,3-dione is a chemical compound with the CAS Number: 106976-23-2 and a molecular weight of 240.06 . Its IUPAC name is 5-bromo-6-methyl-1H-indole-2,3-dione .


Molecular Structure Analysis

The linear formula of this compound is C9H6BrNO2 . The InChI code is 1S/C9H6BrNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.06 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Regioselectivity in Free Radical Bromination

Research into the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines, including studies with N-bromosuccinimide, has shown that the nitrogen in the ring inductively deactivates, affecting bromination outcomes. This kind of study could suggest applications in synthetic chemistry for modifying indoline derivatives like 5-Bromo-6-methylindoline-2,3-dione (Thapa et al., 2014).

Analytical Methods for Antioxidant Activity

A review of methods for determining antioxidant activity highlights the relevance of chemical reactions in assessing the antioxidant capacity of compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests could potentially be applied to study compounds like this compound (Munteanu & Apetrei, 2021).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles are known for their wide applications, from pigments to electronic devices, highlighting the potential of structurally similar compounds like this compound in material science and electronics (Grzybowski & Gryko, 2015).

Radical Cyclizations in Organic Synthesis

The control of regiochemistry in radical cyclizations has implications for synthesizing carbo- and heterocyclic compounds. Studies in this area could inform the synthesis pathways and applications of this compound in producing pharmacologically active compounds (Ishibashi & Tamura, 2004).

Future Directions

Indole derivatives, including 5-Bromo-6-methylindoline-2,3-dione, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are often used in the synthesis of biologically active compounds for the treatment of various disorders .

properties

IUPAC Name

5-bromo-6-methyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFYMXAJLMJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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